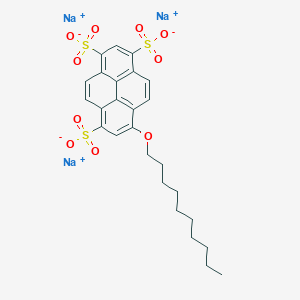
8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble fluorescent compound. It is primarily used as a superpolar fluorescent lipid probe for critical micelle concentration (CMC) evaluation of non-ionic detergents . The compound is known for its high fluorescence efficiency, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the sulfonation of pyrene followed by the introduction of a decyloxy group. The reaction typically starts with pyrene, which undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the 1, 3, and 6 positions. The resulting trisulfonic acid derivative is then reacted with decanol in the presence of a suitable catalyst to form the decyloxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired fluorescence properties .
Análisis De Reacciones Químicas
Types of Reactions
8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The fluorescence of 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is due to the presence of the pyrene moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength. The sulfonic acid groups enhance the water solubility of the compound, making it suitable for use in aqueous environments. The decyloxy group provides hydrophobic interactions, allowing the compound to associate with lipid membranes and other hydrophobic structures .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Another fluorescent compound with similar sulfonic acid groups but with a hydroxyl group instead of a decyloxy group.
8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Contains an amino group, offering different chemical reactivity and applications.
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt: Features an acetoxy group, providing unique properties for specific applications.
Uniqueness
8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its combination of high water solubility, strong fluorescence, and the presence of a hydrophobic decyloxy group. This combination makes it particularly useful for studying lipid membranes and other hydrophobic environments .
Propiedades
IUPAC Name |
trisodium;8-decoxypyrene-1,3,6-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10S3.3Na/c1-2-3-4-5-6-7-8-9-14-36-21-15-22(37(27,28)29)18-12-13-20-24(39(33,34)35)16-23(38(30,31)32)19-11-10-17(21)25(18)26(19)20;;;/h10-13,15-16H,2-9,14H2,1H3,(H,27,28,29)(H,30,31,32)(H,33,34,35);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZHGJICAILDV-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Na3O10S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110995-88-5 |
Source


|
| Record name | 8-Decyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
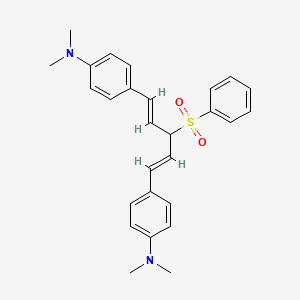
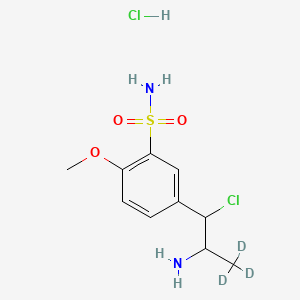
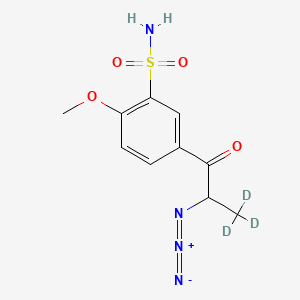

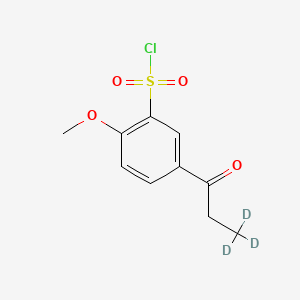



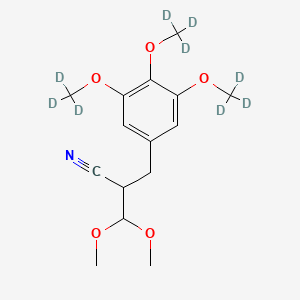
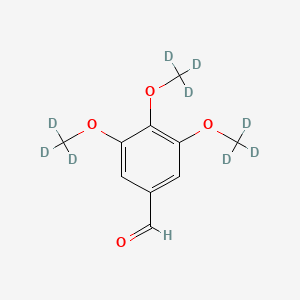


![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)
![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)
